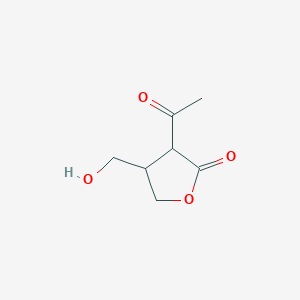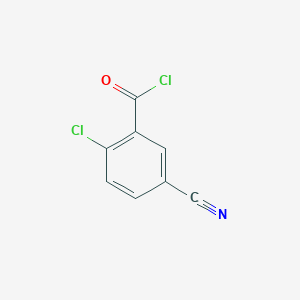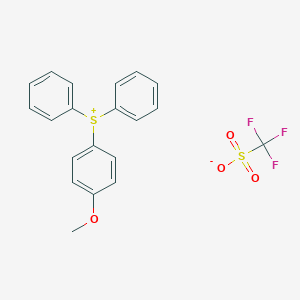
3-Acetyl-4-(hydroxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-(hydroxymethyl)oxolan-2-one, also known as Acyclovir, is a synthetic nucleoside analogue used in the treatment of viral infections. It was first synthesized in the 1970s and has since been widely used for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Acyclovir is a prodrug that is converted into its active form by viral thymidine kinase.
Mechanism of Action
3-Acetyl-4-(hydroxymethyl)oxolan-2-one works by inhibiting viral DNA synthesis through the selective inhibition of viral thymidine kinase. Once converted to its active form, acyclovir is incorporated into the growing viral DNA chain, causing chain termination and preventing further viral replication.
Biochemical and physiological effects:
3-Acetyl-4-(hydroxymethyl)oxolan-2-one is well-tolerated and has a low toxicity profile. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of oral administration. 3-Acetyl-4-(hydroxymethyl)oxolan-2-one is primarily eliminated through the kidneys, with a half-life of approximately 2.5 hours in adults with normal renal function.
Advantages and Limitations for Lab Experiments
3-Acetyl-4-(hydroxymethyl)oxolan-2-one is a widely used antiviral agent that has been extensively studied for its biochemical and physiological effects. It is relatively easy to synthesize and has a low toxicity profile, making it a useful tool for laboratory experiments. However, its specificity for viral thymidine kinase limits its use in experiments involving other enzymes or cellular processes.
Future Directions
May include the development of new analogues with improved pharmacokinetic properties or increased specificity for viral thymidine kinase. Additionally, the potential use of acyclovir in combination with other antiviral agents or immunomodulatory therapies may be explored.
Synthesis Methods
3-Acetyl-4-(hydroxymethyl)oxolan-2-one can be synthesized using a multi-step process that involves the reaction of guanine with acetic anhydride to form a protected intermediate, which is then converted to the desired product through a series of steps involving hydrolysis, oxidation, and deprotection.
Scientific Research Applications
3-Acetyl-4-(hydroxymethyl)oxolan-2-one has been extensively studied for its antiviral properties and has been shown to be effective against a wide range of viral infections, including HSV and VZV. It has also been studied for its potential use in the treatment of other viral infections, such as Epstein-Barr virus (EBV) and cytomegalovirus (CMV).
properties
CAS RN |
119502-23-7 |
|---|---|
Product Name |
3-Acetyl-4-(hydroxymethyl)oxolan-2-one |
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
3-acetyl-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C7H10O4/c1-4(9)6-5(2-8)3-11-7(6)10/h5-6,8H,2-3H2,1H3 |
InChI Key |
PDNAGFIQWFIEDW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(COC1=O)CO |
Canonical SMILES |
CC(=O)C1C(COC1=O)CO |
synonyms |
2(3H)-Furanone, 3-acetyldihydro-4-(hydroxymethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)










![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)
